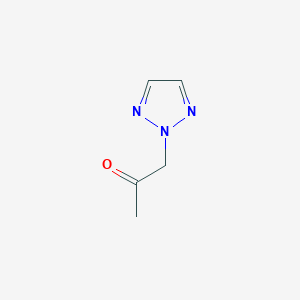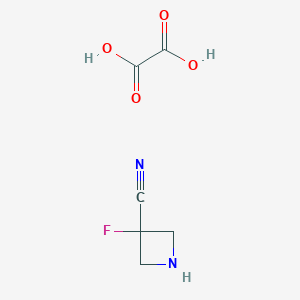![molecular formula C13H17N2O2- B13914638 1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₇N₂O₂Na and a molecular weight of 256.28 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate typically involves the reaction of 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the sodium salt .
Industrial Production Methods: In an industrial setting, the production of sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Aqueous solutions of various cations.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various sodium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It is particularly useful in proteomics research for the identification and quantification of proteins .
Medicine: In the medical field, sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry: In industrial applications, this compound is used in the production of various chemical products. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
- Sodium 1-(2-pyridin-3-ylethyl)piperidine-4-carboxylate
Comparison: Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H17N2O2- |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11/h1-2,6-7,12H,3-5,8-10H2,(H,16,17)/p-1 |
InChI-Schlüssel |
OEDNQJKPGDDIOE-UHFFFAOYSA-M |
Kanonische SMILES |
C1CN(CCC1C(=O)[O-])CCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)




![1-[2-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13914608.png)
![2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine](/img/structure/B13914611.png)



